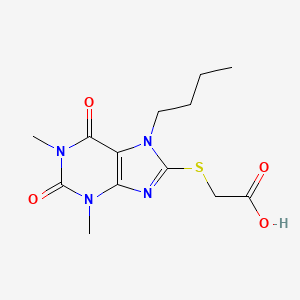
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with butyl, dimethyl, and sulfanylacetic acid groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid typically involves multi-step organic reactionsThe sulfanylacetic acid moiety is then attached via a thiol-ene reaction, which involves the addition of a thiol group to an alkene under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(sec-butyl)acetamide
- N,N-dibutyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is unique due to its sulfanylacetic acid moiety, which imparts distinct chemical and biological properties. This structural difference allows it to engage in unique interactions and reactions that are not observed with other similar compounds .
Properties
Molecular Formula |
C13H18N4O4S |
|---|---|
Molecular Weight |
326.37 g/mol |
IUPAC Name |
2-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H18N4O4S/c1-4-5-6-17-9-10(14-12(17)22-7-8(18)19)15(2)13(21)16(3)11(9)20/h4-7H2,1-3H3,(H,18,19) |
InChI Key |
RSAOXPSTWJCGRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


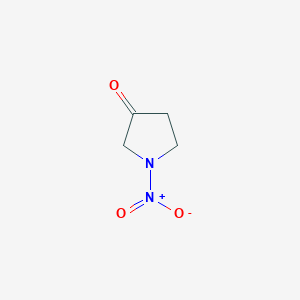
![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)
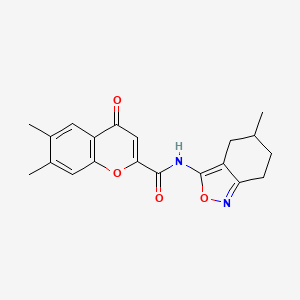
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)
![(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)
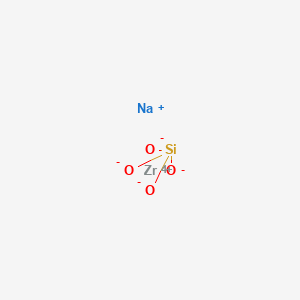

![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
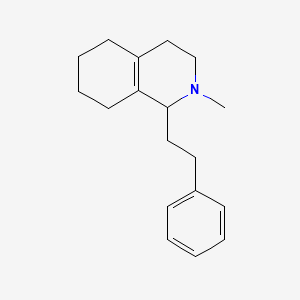
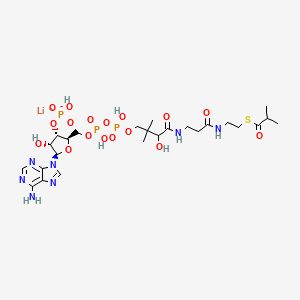
![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
